Clostomycin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Tiacumicin C is produced through fermentation processes involving specific bacterial strains such as Dactylosporangium aurantiacum . The industrial production of tiacumicin C typically involves the following steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium to promote the production of tiacumicin C.
Purification: Further purification is achieved through crystallization or other advanced separation techniques to obtain high-purity tiacumicin C.
Chemical Reactions Analysis
Tiacumicin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tiacumicin C molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tiacumicin C has a wide range of scientific research applications:
Mechanism of Action
Tiacumicin C exerts its antibacterial effects by inhibiting bacterial RNA polymerase . It binds to a specific site on the enzyme, preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis and ultimately leads to bacterial cell death . The molecular targets involved in this process include the switch regions of the RNA polymerase, which are crucial for the enzyme’s function .
Comparison with Similar Compounds
Tiacumicin C is similar to other members of the tiacumicin family, such as tiacumicin A, B, D, E, and F . it is unique in its specific structural features and biological activity. Tiacumicin C differs from tiacumicin B in the position of the isobutyric ester on the 5-methyl-β-rhamnose moiety .
Conclusion
Tiacumicin C is a valuable compound with significant applications in scientific research and medicine. Its unique structure and potent antibacterial activity make it an important subject of study for developing new antibiotics and understanding bacterial resistance mechanisms.
Properties
Molecular Formula |
C52H74Cl2O18 |
---|---|
Molecular Weight |
1058.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4S,5S)-4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40+,41-,42+,43-,44+,45+,46+,50-,51-/m1/s1 |
InChI Key |
JFUVEKVTRJCUMZ-XTUPLNDBSA-N |
Isomeric SMILES |
CC[C@H]1/C=C(/[C@H](C/C=C\C=C(\C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)[C@@H](C)O)/CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.